![molecular formula C14H14O2 B1612274 [4-(4-Methylphenoxy)phenyl]methanol CAS No. 181231-61-8](/img/structure/B1612274.png)
[4-(4-Methylphenoxy)phenyl]methanol
Overview
Description
[4-(4-Methylphenoxy)phenyl]methanol is an organic compound with the molecular formula C14H14O2 It is a derivative of phenol and is characterized by the presence of a methanol group attached to a phenyl ring, which is further substituted with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylphenoxy)phenyl]methanol typically involves the reaction of p-cresol with p-chlorophenamidine in the presence of a solvent such as dimethylformamide (DMF) and a base like sodium hydride. The reaction proceeds through an esterification process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methylphenoxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-methylphenoxy)benzaldehyde or 4-(4-methylphenoxy)benzoic acid.
Reduction: Formation of 4-(4-methylphenoxy)phenylmethane.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, [4-(4-Methylphenoxy)phenyl]methanol serves as an intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's ability to undergo various chemical reactions makes it a versatile building block for further synthetic modifications.
Biology
This compound has been investigated for its potential biological activities:
- Ligand Studies : It acts as a ligand in receptor studies, allowing researchers to explore interactions between small molecules and biological macromolecules.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial or antifungal properties, making it a candidate for drug development targeting infectious diseases.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic effects:
- Drug Development : Its structural features position it as a candidate for developing drugs that target specific receptors or enzymes involved in various diseases.
- Neurotransmitter Modulation : Research indicates that the compound may influence neurotransmitter systems, suggesting potential applications in treating mood disorders.
Case Study 1: Neurotransmitter Modulation
A study conducted on animal models indicated that this compound could enhance serotonin levels, suggesting its role in mood regulation. The methodology involved administering varying doses to assess changes in neurotransmitter activity.
Study | Biological Activity | Methodology | Key Findings |
---|---|---|---|
1 | Neurotransmitter Modulation | Rat model | Increased serotonin levels observed |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound using standard antimicrobial susceptibility tests. The results indicated effective inhibition against certain bacterial strains.
Study | Biological Activity | Methodology | Key Findings |
---|---|---|---|
2 | Antimicrobial Activity | Disk diffusion method | Effective against E. coli and S. aureus |
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in medicine and industry. Toxicological assessments have shown that at certain doses, the compound does not exhibit significant acute toxicity.
Parameter | Result |
---|---|
Acute Toxicity (LD50) | >2000 mg/kg (in rats) |
Chronic Effects | Under investigation |
Mechanism of Action
The mechanism of action of [4-(4-Methylphenoxy)phenyl]methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Methoxyphenoxy)phenyl]methanol: Similar structure but with a methoxy group instead of a methyl group.
[4-Phenoxyphenyl]methanol: Lacks the methyl substitution on the phenoxy group.
Uniqueness
[4-(4-Methylphenoxy)phenyl]methanol is unique due to the presence of both a methyl group and a phenoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other similar compounds .
Biological Activity
[4-(4-Methylphenoxy)phenyl]methanol, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in cancer research. This article reviews the current understanding of the compound's biological effects, including cytotoxicity against various cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a phenolic structure that is hypothesized to interact with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions. This structural characteristic is crucial for its biological activity.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against several cancer cell lines, including melanoma (A2058 and Sk-Mel28), breast cancer (MDA-MB-231 and MCF-7), and cervical carcinoma (HeLa).
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
A2058 (Melanoma) | 15.37 ± 0.7 |
MDA-MB-231 | 20.99 ± 0.8 |
MCF-7 | 22.72 ± 0.9 |
HeLa | No activity |
The data indicates that this compound exhibits significant cytotoxicity specifically against melanoma and breast cancer cell lines, while showing no activity against cervical carcinoma cells at tested concentrations .
The proposed mechanism of action for this compound includes the inhibition of tubulin polymerization, which is critical for cell division. This inhibition disrupts the mitotic spindle formation, leading to apoptosis in cancer cells. Molecular docking studies suggest a strong binding affinity to tubulin, supporting its role as an antitumor agent .
Case Studies
Research has documented cases where compounds similar to this compound have been used in clinical settings or experimental models:
- Melanoma Treatment : In a study involving thalidomide analogs, compounds similar to this compound were shown to have varying degrees of efficacy against melanoma cell lines, reinforcing the potential application of phenolic compounds in cancer therapy .
- Breast Cancer Models : In vivo studies demonstrated that derivatives of phenolic compounds could significantly reduce tumor growth in mice models with breast cancer bone metastasis, suggesting that this compound may share similar therapeutic properties .
Safety and Toxicology
Preliminary assessments indicate that this compound exhibits low toxicity towards normal cells at concentrations up to 200 µM, which is promising for its therapeutic use. However, further toxicological evaluations are necessary to fully understand its safety profile in vivo .
Properties
IUPAC Name |
[4-(4-methylphenoxy)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFGNWMVLDDQSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609529 | |
Record name | [4-(4-Methylphenoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181231-61-8 | |
Record name | [4-(4-Methylphenoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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